6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
Description
This compound belongs to the pyridine-3-carbonitrile family, characterized by a nitrile group at the 3-position and a methyl group at the 6-position of the pyridine ring. Its unique structural features include an azetidine (4-membered nitrogen-containing ring) substituted with an octahydrocyclopenta[c]pyrrole moiety at the 2-position.
Properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-12-5-6-13(7-18)17(19-12)21-10-16(11-21)20-8-14-3-2-4-15(14)9-20/h5-6,14-16H,2-4,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDLOCZESSBOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CC(C2)N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring, an azetidine moiety, and a cyclopentane derivative. Its chemical formula can be represented as C_{14}H_{20}N_4. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which plays a crucial role in cellular signaling pathways. Inhibitors of these kinases can affect cell proliferation and survival .
- Cytokine Modulation : Compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in autoimmune diseases .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative conditions by reducing oxidative stress and inflammation.
Pharmacological Studies
Several studies have investigated the pharmacological profiles of related compounds:
Case Studies
- Adjuvant-Induced Arthritis Model : In a study examining the effects of similar compounds on arthritis models, significant reductions in joint swelling and inflammatory markers were observed, suggesting potential therapeutic applications for inflammatory diseases .
- Pulmonary Fibrosis Research : A related compound was evaluated in models of pulmonary fibrosis, showing efficacy in reducing extracellular matrix deposition and improving lung function, indicating possible applications for respiratory diseases .
Scientific Research Applications
Chemical Profile
The compound is characterized by its unique structure, which includes a pyridine ring, an azetidine moiety, and a cyclopentane derivative. This complex structure contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit anticancer properties. In vitro studies have shown that 6-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile can inhibit the proliferation of various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential application for this compound in cancer therapy .
Neurological Disorders
The compound's structural similarity to neuroprotective agents positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In a preclinical trial, a related compound showed promise in reducing neuroinflammation and improving cognitive function in animal models of Alzheimer's disease. The mechanisms involved include modulation of neurotransmitter levels and reduction of oxidative stress .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related pyridine-3-carbonitriles:
*Molecular weights calculated from molecular formulas or estimated using standard atomic masses.
Key Observations:
Substituent Diversity: The target compound’s azetidine-cyclopenta[c]pyrrole substituent is distinct from the piperazine (in ), methylsulfanyl (in ), and amino groups (in ).
Synthetic Routes: The target compound likely requires specialized amine-azetidine coupling, contrasting with the nucleophilic substitution used for piperazine derivatives or condensation reactions for amino-substituted analogs . High-yield methods (e.g., POCl3/PCl5-mediated chlorination in ) are absent for the target compound, suggesting opportunities for methodological optimization.
Crystallographic Data :
- While the target compound lacks reported crystal data, analogs like and demonstrate well-resolved structures with intermolecular hydrogen bonding (N–H···N in , C–H···O in ), critical for understanding packing efficiency and stability.
Physicochemical and Pharmacological Insights
- Solubility: The azetidine-cyclopenta[c]pyrrole group may reduce aqueous solubility compared to piperazine or amino-substituted derivatives due to increased hydrophobicity.
- Biological Relevance : Though direct pharmacological data are absent in the evidence, structurally similar pyridine-3-carbonitriles (e.g., ) are explored as kinase inhibitors or antimicrobial agents, implying possible therapeutic avenues for the target compound.
Preparation Methods
Nitration and Chlorination of 2-Methylpyridine
The synthesis begins with the functionalization of 2-methylpyridine. Nitration at position 3 introduces a nitro group, followed by chlorination at position 6 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. This yields 6-chloro-2-methyl-3-nitropyridine (Compound 1), a critical precursor.
-
Substrate : 6-Hydroxy-2-methyl-3-nitropyridine
-
Chlorinating Agents : PCl₅ (1.0 g) and POCl₃ (0.5 mL)
-
Temperature : 110°C for 2.5 hours
-
Yield : 85%
Nitro-to-Cyano Conversion
The nitro group at position 3 is reduced to an amine using hydrogenation (H₂/Pd-C) and subsequently converted to a cyano group via a Sandmeyer reaction. Treatment with copper(I) cyanide (CuCN) in the presence of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) facilitates this transformation.
-
Intermediate : 6-Chloro-2-methyl-3-aminopyridine
-
Cyanation Agent : CuCN in acetonitrile
-
Yield : ~70–80%
Methyl Group Retention at Position 6
The chloride at position 6 is substituted with a methyl group via nucleophilic aromatic substitution (SNAr) using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF). This step ensures the retention of the methyl group in the final product.
Synthesis of the Azetidine Moiety (Intermediate B)
Construction of Octahydrocyclopenta[c]pyrrole
The bicyclic amine is synthesized via a ring-closing metathesis (RCM) of a diene precursor derived from L-proline. Grubbs’ second-generation catalyst facilitates the cyclization, yielding octahydrocyclopenta[c]pyrrole (Compound 2).
-
Catalyst : Grubbs II (5 mol%)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 40°C for 12 hours
-
Yield : 65–75%
Azetidine Ring Formation
Azetidine is functionalized at position 3 by reacting with the bicyclic amine under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃). This forms 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine (Compound 3).
-
Molar Ratio : 1:1 (azetidine:bicyclic amine)
-
Solvent : THF
-
Yield : 82%
Coupling of Intermediates A and B
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction links Intermediate A (6-methyl-3-cyano-2-chloropyridine) and Intermediate B. Using cesium carbonate (Cs₂CO₃) as a base, palladium acetate (Pd(OAc)₂) as the catalyst, and racemic-2-(di-tert-butylphosphino)-1,1'-binaphthyl (rac-BINAP) as the ligand, the aryl chloride at position 2 undergoes substitution with the azetidine amine.
-
Catalyst System : Pd(OAc)₂ (10 mol%), rac-BINAP (12.5 mol%)
-
Base : Cs₂CO₃ (1.5 equiv)
-
Solvent : Toluene
-
Temperature : 70°C for 12 hours
-
Yield : 94%
Purification and Characterization
The crude product is purified via silica gel chromatography (heptane/ethyl acetate gradient) and characterized by NMR and high-resolution mass spectrometry (HRMS).
Alternative Synthetic Routes and Optimization
Direct Cyanation Strategies
In lieu of the Sandmeyer reaction, direct cyanation of 6-methyl-2-chloro-3-nitropyridine using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnBr₂) has been explored. This one-pot method avoids amine intermediacy but suffers from lower yields (~60%).
Reductive Amination for Azetidine Functionalization
An alternative to Mitsunobu conditions involves reductive amination of azetidinone with the bicyclic amine using sodium cyanoborohydride (NaBH₃CN). While milder, this method requires stringent pH control and affords moderate yields (70–75%).
Challenges and Mechanistic Considerations
Steric Hindrance in Coupling Reactions
The bulky octahydrocyclopenta[c]pyrrole group imposes steric constraints during the Buchwald-Hartwig amination. Increasing ligand bulk (e.g., using t-BuBrettPhos instead of BINAP) improves yields by mitigating catalyst deactivation.
Nitro Group Reactivity
The electron-withdrawing nitro group at position 3 deactivates the pyridine ring, necessitating elevated temperatures for efficient coupling. Computational studies suggest that nitro-to-cyano conversion prior to coupling reduces deactivation but complicates regioselectivity.
Industrial-Scale Considerations
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential biological interactions?
The compound contains a pyridine-carbonitrile core, an azetidinyl group, and an octahydrocyclopenta[c]pyrrole moiety. These features enhance its ability to interact with biological targets:
- The pyridine-carbonitrile group acts as a hydrogen-bond acceptor, facilitating interactions with enzymes or receptors .
- The azetidinyl ring introduces conformational rigidity, which may improve binding specificity .
- The octahydrocyclopenta[c]pyrrole system provides stereochemical complexity, potentially enabling selective modulation of targets like G protein-coupled receptors (GPCRs) .
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
A multi-step approach is typical:
Azetidine precursor synthesis : Cyclization of 1,3-dihaloalkanes with amines under basic conditions (e.g., K₂CO₃ in DMF) .
Pyridine-carbonitrile coupling : Suzuki-Miyaura or Buchwald-Hartwig amination to attach the azetidine moiety to the pyridine core .
Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product .
Key challenges include steric hindrance from the cyclopenta-pyrrole group and ensuring enantiomeric purity .
Q. How can researchers design assays to evaluate its biological activity?
- Enzyme inhibition : Test against kinases (e.g., JAK2 or Aurora kinases) using fluorescence polarization assays .
- Cellular uptake : Radiolabel the compound (e.g., with tritium) and measure intracellular accumulation in cancer cell lines .
- GPCR screening : Use β-arrestin recruitment assays for orphan GPCRs due to the compound’s structural similarity to known ligands .
Advanced Research Questions
Q. How can contradictory data on its activity across different receptor subtypes be resolved?
Contradictions may arise from:
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid aggregation artifacts .
- Receptor subtype selectivity : Perform comparative molecular dynamics simulations to identify binding-pocket variations (e.g., residue differences in GPCR transmembrane domains) .
- Metabolic instability : Conduct liver microsome stability assays (human vs. rodent) to assess species-specific degradation .
Q. What advanced analytical techniques are critical for characterizing its stability and degradation products?
- LC-HRMS : Monitor degradation under accelerated conditions (40°C, 75% humidity) to identify hydrolytic or oxidative byproducts .
- NMR crystallography : Resolve stereochemical ambiguities in the cyclopenta-pyrrole moiety using ¹³C CP/MAS NMR .
- X-ray diffraction : Confirm solid-state stability and polymorphism trends .
Q. How to address data inconsistencies in structure-activity relationship (SAR) studies?
- Substituent effects : Systematically vary substituents on the azetidine ring (e.g., methyl vs. trifluoromethyl) and correlate with activity using free-energy perturbation (FEP) calculations .
- Conformational analysis : Use NOESY NMR to determine if steric clashes in the cyclopenta-pyrrole group reduce binding affinity .
Q. What mechanistic insights are needed to explain its dual inhibitory effects on kinases and GPCRs?
- Kinase-GPCR crosstalk : Investigate allosteric modulation via BRET (bioluminescence resonance energy transfer) assays .
- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates for kinase vs. GPCR targets .
Q. How can crystallography aid in improving its target selectivity?
- Co-crystallize the compound with:
- Kinase domains (e.g., PDB: 4U5J) to identify hydrophobic pocket interactions .
- GPCRs (e.g., serotonin 5-HT₂₀ receptor) to map hydrogen-bond networks .
- Compare electron density maps to optimize substituent positioning .
Q. What computational tools are recommended for predicting its ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
